
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline
Overview
Description
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline is a useful research compound. Its molecular formula is C12H7ClN4O and its molecular weight is 258.66 g/mol. The purity is usually 95%.
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Biological Activity
2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₇ClN₄O
- CAS Number : 45789043
The compound features a quinoxaline core, which is known for its diverse biological activities, including antiviral and anticancer properties.
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. Specifically, compounds with similar structures have shown significant activity against various viruses, including HIV and Hepatitis B. The ability of these compounds to inhibit viral replication is often attributed to their interaction with viral enzymes or cellular pathways involved in viral entry and replication.
Case Study: Antiviral Activity Against Hepatitis B
A study investigating quinoxaline derivatives found that certain modifications enhanced antiviral activity against Hepatitis B virus (HBV). For instance, a derivative demonstrated an effective concentration (EC50) of 0.09 µM without cytotoxicity towards host cells, suggesting a promising therapeutic index for further development .
Anticancer Activity
Quinoxaline derivatives have also been studied for their anticancer properties. The compound's mechanism often involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis.
- Kinase Inhibition : Similar compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : By modulating pathways related to apoptosis, these compounds can promote cancer cell death.
Selectivity and Efficacy
The selectivity of this compound for specific targets is crucial for minimizing side effects while maximizing therapeutic efficacy. Research indicates that structural modifications can significantly impact both selectivity and potency against cancer cell lines .
Comparative Analysis with Related Compounds
Compound Name | Structure | Antiviral Activity (IC50, nM) | Anticancer Activity |
---|---|---|---|
This compound | Structure | TBD | Moderate |
S-2720 | Structure | 620 | High |
Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | TBD | 0.09 | High |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in current studies.
Scientific Research Applications
Cancer Treatment
Research indicates that this compound can effectively induce apoptosis in cancer cells by depleting intracellular NAD+ levels, which is critical for cellular metabolism and survival .
- Case Studies :
- In studies involving renal carcinoma and melanoma, compounds similar to 2-(6-Chloro-pyrimidin-4-yloxy)-quinoxaline demonstrated significant anti-proliferative effects .
- A notable study reported that small-molecule inhibitors targeting NAMPT (Nicotinamide phosphoribosyltransferase) led to tumor cell death, highlighting the potential of quinoxaline derivatives in cancer therapy .
Anti-inflammatory Properties
The compound's ability to inhibit NAMPT also positions it as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By selectively targeting immune cells, it can reduce the proliferation of T cells involved in autoimmune responses .
- Case Studies :
Data Tables
The following table summarizes key findings related to the applications of this compound:
Properties
IUPAC Name |
2-(6-chloropyrimidin-4-yl)oxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-5-11(16-7-15-10)18-12-6-14-8-3-1-2-4-9(8)17-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJLMXADPCDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671824 | |
Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-81-2 | |
Record name | 2-[(6-Chloro-4-pyrimidinyl)oxy]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloropyrimidin-4-yl)oxy]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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